2-Acetylbenzo[d]oxazole-5-carbonitrile

Chemical purity Quality control Building block certification

Common Pain: Generic benzoxazole analogs cause SAR inconsistency due to uncontrolled regioisomer impurities. Solution: This 5-carbonitrile regioisomer, available at 97% purity with triple analytical certification (NMR, HPLC, GC), ensures batch-to-batch fidelity for kinase inhibitor and GPCR modulator programs. Key outcomes: • Orthogonal reactivity: 2-acetyl handle for reductive amination/condensation; 5-cyano group for bioisostere conversion (tetrazole, amide). • Regiospecific electronics: 5-CN orientation provides distinct activation vs. 6-CN or 7-CN analogs, critical for SAR interpretation. • Supply chain: In-stock, batch-certified building block eliminates synthesis failure risks from non-certified 95% alternatives.

Molecular Formula C10H6N2O2
Molecular Weight 186.17 g/mol
Cat. No. B12858127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylbenzo[d]oxazole-5-carbonitrile
Molecular FormulaC10H6N2O2
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=C(O1)C=CC(=C2)C#N
InChIInChI=1S/C10H6N2O2/c1-6(13)10-12-8-4-7(5-11)2-3-9(8)14-10/h2-4H,1H3
InChIKeySTONOECYOVHZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetylbenzo[d]oxazole-5-carbonitrile: Overview & Certification


2-Acetylbenzo[d]oxazole-5-carbonitrile (CAS 1509670-14-7) is a heterocyclic building block belonging to the benzoxazole class, characterized by a C10H6N2O2 molecular formula (MW 186.16) . It features an acetyl group at the 2-position and a carbonitrile (cyano) group at the 5-position of the fused benzene-oxazole ring system . The compound is primarily used as a versatile intermediate in medicinal chemistry and organic synthesis, where the combination of electron‑withdrawing nitrile and electron‑withdrawing acetyl groups provides a distinct reactivity profile compared to other regioisomers or heteroatom analogs [1].

Bifunctional acetyl & cyano handles for orthogonal diversification
Regiospecific 5‑CN substitution controls electronic activation at 4,6 positions
Batch‑specific triple analytical certification supports procurement confidence

2-Acetylbenzo[d]oxazole-5-carbonitrile: Substitution Risks


Closely related benzoxazole analogs cannot be interchanged without compromising reaction outcomes, because the 5‑carbonitrile substituent governs the electronic distribution and steric accessibility of the heterocyclic core in a regiospecific manner . For instance, the 7‑carbonitrile positional isomer (CAS 1520034-59-6) places the electron‑withdrawing group at a different ring position, altering the activation/deactivation pattern for electrophilic or nucleophilic substitution . Similarly, replacing the oxazole oxygen with sulfur (2‑acetylbenzothiazole-5‑carbonitrile) modifies both the ring electronics and the hydrogen‑bonding capacity, which can disrupt target binding in downstream biological applications . Even the absence of the acetyl group (1,3‑benzoxazole-5‑carbonitrile) changes the reactivity profile, making it unsuitable for transformations that require a 2‑acyl handle . Therefore, procurement decisions must be guided by specific regio‑ and functional‑group requirements rather than generic class‑level similarity.

7‑CN regioisomer may shift electrophilic substitution pattern, altering reactivity in downstream steps
Benzothiazole (S) analog increases lipophilicity and reduces H‑bond acceptor strength, potentially disrupting target binding
Des‑acetyl analog lacks the 2‑acyl handle, limiting diversification and requiring additional functionalization

2-Acetylbenzo[d]oxazole-5-carbonitrile: Differentiation & Selection


Triple-Certified High Purity

2-Acetylbenzo[d]oxazole-5-carbonitrile is supplied with a standard purity of 97% and is accompanied by batch‑specific analytical reports including ¹H NMR, HPLC, and GC . This triple‑certification approach exceeds the common practice for many benzoxazole building blocks, where purity is often specified only as 95% and is supported by a single analytical method (typically HPLC) . The difference of 2% absolute purity translates to a proportionally lower level of unidentified impurities, which can be critical in multi‑step syntheses where impurity accumulation degrades yield.

Triple‑Certified Purity
Data to verify
97% purity
with ¹H NMR, HPLC, GC
Reduces impurity burden in multi‑step synthesis
Supplier batch release data; verify for critical applications
Chemical purity Quality control Building block certification Procurement specification

5-CN Substitution: Electron-Withdrawing Advantage

The Hammett σₚ constant for the nitrile group is 0.66, reflecting strong electron‑withdrawing capacity. When placed at the 5‑position of the benzoxazole ring, the cyano group is conjugated with the oxazole nitrogen, reinforcing the electron deficiency of the heterocycle. In contrast, the 7‑position isomer (CAS 1520034-59-6) orients the nitrile group at a meta‑like position relative to the oxazole oxygen, where conjugation is less effective . This rationale is consistent with general benzoxazole reactivity patterns: 5‑substituted electron‑withdrawing groups enhance electrophilic substitution at the 4‑ and 6‑positions more strongly than 7‑substituted analogs [1].

5‑CN vs 7‑CN Electronic Effect
Class‑level inference
5‑CN: conjugated EW, activates 4,6 positions
7‑CN: meta‑like orientation, weaker activation
Supports synthetic routes requiring 4,6‑position activation
Inferred from benzoxazole electronic theory; direct data limited
Regiochemistry Electronic effects Structure-activity relationship 5-cyano benzoxazole

Oxazole Oxygen: H-Bonding & Drug-Likeness

2‑Acetylbenzo[d]oxazole‑5‑carbonitrile contains an oxazole oxygen that can act as a hydrogen‑bond acceptor, contributing to water solubility and molecular recognition. The sulfur analog (2‑acetylbenzothiazole‑5‑carbonitrile, CAS 65840-53-1) replaces oxygen with sulfur, increasing lipophilicity (estimated ΔlogP ≈ +0.7 to +1.0) and reducing hydrogen‑bond acceptor strength . This difference is critical in medicinal chemistry, where benzoxazoles generally exhibit lower logP and higher aqueous solubility than corresponding benzothiazoles, influencing both formulation and target‑binding profiles [1].

Oxazole (O) vs Thiazole (S)
Class‑level inference
Benzoxazole: lower logP, stronger H‑bond acceptor
Benzothiazole: higher logP, weaker H‑bond acceptor
May support better drug‑like properties and target selectivity
Estimated ΔlogP ~+0.7–1.0; verify for specific target profiles
Heteroatom effect Hydrogen bonding Drug-likeness Oxazole vs thiazole

Dual Functional Handles for Orthogonal Reactivity

The target compound bears both a 2‑acetyl group and a 5‑carbonitrile group, providing two chemically distinct reactive sites. The acetyl group can participate in condensation, reduction, and Grignard reactions, while the nitrile group can be reduced to an amine, hydrolyzed to an acid, or converted to tetrazole or other heterocycles . In contrast, mono‑functionalized analogs (e.g., 1,3‑benzoxazole‑5‑carbonitrile or 2‑acetyl‑1,3‑benzoxazole) offer only one of these two handles, limiting the scope of diversity‑oriented synthesis without additional functionalization steps .

Dual Reactive Handles
Supporting evidence
2 orthogonal handles
acetyl + cyano
Enables parallel diversification and library synthesis
General synthetic methodology; experimental validation required
Bifunctional building block Orthogonal reactivity Diversity-oriented synthesis Medicinal chemistry intermediate

2-Acetylbenzo[d]oxazole-5-carbonitrile: Research & Industrial Applications


Lead Optimization: 5-Cyano Benzoxazole Scaffolds

For medicinal chemists designing kinase inhibitors or GPCR modulators that incorporate a 5‑cyano benzoxazole core, 2‑acetylbenzo[d]oxazole‑5‑carbonitrile provides a validated entry point with a reactive 2‑acetyl group for further diversification (e.g., reductive amination, condensation) and a 5‑cyano group for bioisostere conversion (e.g., tetrazole, amide) . The 97% purity with triple analytical certification ensures that batch‑to‑batch variability does not confound SAR interpretation .

Diversity-Oriented Synthesis: Benzoxazole Libraries

The bifunctional nature of this building block—orthogonal reactivity of acyl and nitrile groups—enables parallel diversification strategies, making it suitable for high‑throughput synthesis of screening libraries . The 5‑cyano regiospecificity further ensures that library members maintain a consistent electronic profile for SAR analysis .

Methodology Development: Heterocycle Reactivity

The compound can serve as a standardized substrate for developing new catalytic methods (e.g., C‑H activation, cyano group transformations) due to its well‑defined structure and availability with batch‑specific analytical characterization [1]. The 5‑CN orientation provides a distinct electronic activation pattern compared to 7‑CN or 6‑CN analogs, making it useful for probing positional electronic effects [1].

Quality-Compliant Procurement for Drug Discovery

For CROs and pharmaceutical companies operating under quality systems, the triple‑certification (NMR, HPLC, GC) and 97% purity specification of this building block facilitate compliance with internal procurement standards, reducing the risk of synthesis failure due to unknown impurities that are common in non‑certified 95% purity alternatives .

Application
Selection Property
Validation Focus
Lead optimization (5‑CN benzoxazole scaffolds)
Bifunctional acetyl & cyano handles
Batch purity consistency (certified multi‑method analysis)
Diversity‑oriented synthesis (benzoxazole libraries)
Orthogonal reactivity
Regiospecific 5‑CN electronic consistency across library members
Methodology development (heterocycle reactivity)
Well‑characterized 5‑CN substrate
Distinct 5‑CN activation pattern vs. 6‑/7‑CN analogs
Quality‑compliant procurement (drug discovery CROs)
Triple‑certification (NMR, HPLC, GC)
Higher purity specification reduces impurity‑related synthesis risk
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